molecular formula C25H25BrO3 B15227829 (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate

(8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate

Cat. No.: B15227829
M. Wt: 453.4 g/mol
InChI Key: FTBSNCDDQUYIOA-APDHKMKFSA-N
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Description

The compound (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate is a complex organic molecule It features a cyclopenta[a]phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, and a 3-bromobenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate typically involves multiple steps:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.

    Introduction of the 3-bromobenzoate group: This step involves esterification, where the hydroxyl group on the cyclopenta[a]phenanthrene core reacts with 3-bromobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the cyclopenta[a]phenanthrene core.

    Reduction: Reduction reactions can target the carbonyl group in the 17-oxo position.

    Substitution: The bromine atom in the 3-bromobenzoate group can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, derivatives of this compound may exhibit biological activity, such as anti-inflammatory or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism of action of (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl benzoate: Similar structure but without the bromine atom.

    (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 4-bromobenzoate: Similar structure with the bromine atom in a different position.

Uniqueness

The presence of the bromine atom in the 3-position of the benzoate group makes (8R,9S,13S,14S)-13-Methyl-17-oxo-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl 3-bromobenzoate unique. This substitution can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C25H25BrO3

Molecular Weight

453.4 g/mol

IUPAC Name

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] 3-bromobenzoate

InChI

InChI=1S/C25H25BrO3/c1-25-12-11-20-19-8-6-18(29-24(28)16-3-2-4-17(26)13-16)14-15(19)5-7-21(20)22(25)9-10-23(25)27/h2-4,6,8,13-14,20-22H,5,7,9-12H2,1H3/t20-,21-,22+,25+/m1/s1

InChI Key

FTBSNCDDQUYIOA-APDHKMKFSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC(=CC=C5)Br

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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